molecular formula C26H18ClN3OS B11591909 N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide

Cat. No.: B11591909
M. Wt: 456.0 g/mol
InChI Key: JIMWSFZRZUCNLW-UHFFFAOYSA-N
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Description

N-{5-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-PHENYLQUINOLINE-4-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a quinoline moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-PHENYLQUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, aniline derivatives, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-PHENYLQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while substitution reactions can introduce new functional groups into the thiazole or quinoline rings .

Scientific Research Applications

N-{5-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-PHENYLQUINOLINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-PHENYLQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The thiazole and quinoline rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The chlorophenyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-PHENYLQUINOLINE-4-CARBOXAMIDE is unique due to its combination of the thiazole, quinoline, and chlorophenyl groups. This combination provides a unique set of chemical and biological properties that are not found in simpler compounds .

Properties

Molecular Formula

C26H18ClN3OS

Molecular Weight

456.0 g/mol

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C26H18ClN3OS/c27-22-12-6-4-10-18(22)14-19-16-28-26(32-19)30-25(31)21-15-24(17-8-2-1-3-9-17)29-23-13-7-5-11-20(21)23/h1-13,15-16H,14H2,(H,28,30,31)

InChI Key

JIMWSFZRZUCNLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=C(S4)CC5=CC=CC=C5Cl

Origin of Product

United States

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